molecular formula C18H19N3O3S2 B2513123 Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 923165-13-3

Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2513123
CAS No.: 923165-13-3
M. Wt: 389.49
InChI Key: JOCJSQUUGVQITO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core linked to a dimethyl-substituted thiophene ring via a carboxamido bridge. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are often associated with diverse biological activities, including antioxidant and anti-inflammatory properties . The compound’s synthesis likely involves multi-step reactions starting from ethyl amino-thiophene carboxylate precursors, analogous to methods described in related studies .

Properties

IUPAC Name

ethyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-5-24-18(23)12-9(3)10(4)25-17(12)21-15(22)14-13(19)11-7-6-8(2)20-16(11)26-14/h6-7H,5,19H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJSQUUGVQITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex compound that integrates various heterocyclic structures known for their biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thieno[2,3-b]pyridine core, which is recognized for its diverse pharmacological properties. The structural formula can be summarized as follows:

  • Molecular Formula : C15H18N2O2S2
  • Key Functional Groups :
    • Thieno[2,3-b]pyridine
    • Dimethylthiophene
    • Carboxamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the thieno[2,3-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Specifically:

  • In vitro Studies : Several compounds derived from thieno[2,3-b]pyridine were tested against human topoisomerases and exhibited selective inhibition. Notably, some compounds demonstrated higher efficacy than etoposide, a standard chemotherapeutic agent .
  • Mechanism of Action : The anticancer activity is attributed to the induction of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis during the G1 phase of the cell cycle. This suggests that the compound may function as a topoisomerase II inhibitor without intercalating DNA .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Research indicates that similar thieno-pyridine derivatives can inhibit the IKK complex involved in NF-kB signaling pathways. This pathway is crucial for the expression of pro-inflammatory cytokines . Inhibiting this pathway may provide therapeutic benefits in treating autoimmune and inflammatory diseases.

Synthesis and Evaluation

A series of thieno[2,3-b]pyridine derivatives were synthesized to evaluate their biological activities. The following table summarizes key findings from recent studies:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMDA-MB-23127.6Topoisomerase II inhibition
Compound BHCT11629.3Induction of ROS and apoptosis
Compound CA54935.0NF-kB pathway inhibition

Clinical Relevance

The potential applications of this compound extend beyond cancer therapy. Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds related to ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate exhibit promising anticancer properties. These compounds act as inhibitors of the IκB kinase (IKK) complex, which is implicated in several cancers and inflammatory diseases. By inhibiting IKK, these compounds can potentially reduce the activity of NF-κB, a transcription factor that promotes tumor growth and survival in cancer cells .

1.2 Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens. For instance, the synthesis of similar thienopyridine derivatives has demonstrated effectiveness against bacterial strains, suggesting that this compound could be further explored for its potential as an antibacterial agent .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, its structural analogs have been reported to inhibit enzymes linked to inflammatory responses, which could lead to therapeutic applications in treating autoimmune diseases .

2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins. Such studies provide insights into the mechanism of action at a molecular level and guide further modifications to enhance efficacy and selectivity against target enzymes or receptors .

Synthesis and Chemical Properties

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is a common method used for synthesizing thiophene derivatives, which are then functionalized to introduce various substituents that enhance biological activity .

Table 1: Summary of Synthetic Methods for Thiophene Derivatives

MethodKey FeaturesReference
Gewald ReactionMulti-component reaction using ketones/aldehydes
CyclizationFormation of thiophene rings from substituted amines
FunctionalizationIntroduction of carboxamide groups for enhanced activity

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₁₉H₂₀N₃O₃S₂ 414.5* 3-Amino-6-methylthieno[2,3-b]pyridine; 4,5-dimethylthiophene
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₂S 312.4 3-Amino-6-(p-tolyl)thieno[2,3-b]pyridine
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (e.g., 3a) C₁₉H₁₉N₃O₃S 369.4 2-Cyano-3-(substituted phenyl)acrylamido; 4,5-dimethylthiophene
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₂₂H₂₃ClN₂O₃S₂ 463.0 Tetrahydrothieno[2,3-c]pyridine; benzyl group; thiophene-2-carboxamido

*Calculated based on molecular formula.

Key Structural Differences:
  • Thienopyridine vs.
  • Substituent Variability: The target compound’s 4,5-dimethylthiophene and carboxamido linker distinguish it from , which has a 4-methylphenyl group, and , which incorporate cyanoacrylamido moieties.
Notable Observations:
  • The target compound’s synthesis likely parallels methods in , where ethyl amino-thiophene carboxylates undergo nucleophilic substitutions or condensations.
  • Cyclization reactions, as in , may be critical for forming fused-ring systems but require precise conditions to avoid byproducts.
Table 3: Functional Properties
Compound Bioactivity/Function Potential Risks Reference
Target Compound Hypothesized: Antioxidant, anti-inflammatory Possible genotoxicity (amino group)
Ethyl 2-(2-cyano-3-phenylacrylamido)... Confirmed: Antioxidant (IC₅₀: 12–35 µM), anti-inflammatory (carrageenan-induced edema) Low acute toxicity in vitro
Heterocyclic Amines (e.g., IQ derivatives) Carcinogenic (DNA adduct formation) Class 2A carcinogens (IARC)
Critical Analysis:
  • The target compound’s 3-amino group may pose carcinogenic risks akin to heterocyclic amines like IQ , though direct evidence is lacking.
  • Its dimethylthiophene substituents could enhance lipophilicity (predicted XLogP3 ~4.7, similar to ), influencing bioavailability and metabolic stability.

Q & A

Q. Key variables :

  • Catalyst ratio : Adjust piperidine (0.3–0.5 mL) and acetic acid (1.0–1.5 mL) to balance reaction rate and byproduct formation.
  • Solvent polarity : Toluene favors condensation, while DMF may accelerate side reactions.
  • Temperature control : Maintain reflux at 110–115°C to prevent decomposition.
  • Purification : Ethanol recrystallization improves crystallinity vs. methanol .

Advanced: How to resolve contradictions in spectral data during structural analysis?

  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., thiophene vs. pyridine protons).
  • Computational validation : Compare experimental IR/NMR with density functional theory (DFT) simulations.
  • Isotopic labeling : Use 13C-labeled precursors to trace unexpected peaks in mass spectra.
  • Chromatographic separation : Employ silica gel chromatography to isolate stereoisomers or impurities .

Advanced: What computational strategies predict bioactivity for this compound?

  • Molecular docking : Target COX-2 (PDB: 5KIR) to assess anti-inflammatory potential via binding affinity (ΔG < −8 kcal/mol).
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with antioxidant activity (IC50 values).
  • ADMET prediction : Use SwissADME to evaluate bioavailability (%ABS >50) and toxicity (LD50 >500 mg/kg) .

Advanced: How do structural modifications impact pharmacological activity?

  • Thiophene core : Enhances π-π stacking with enzyme active sites (e.g., COX-2).
  • Methyl groups : Increase lipophilicity (logP ~3.5), improving membrane permeability.
  • Amino substituents : Hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) enhances inhibitory activity.
    Modify substituents systematically (e.g., electron-withdrawing groups on benzaldehyde) and test via in vitro assays (e.g., DPPH radical scavenging) .

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